3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one

Chemical Crystallography Fragment‑Based Drug Discovery Structural Biology

3-(4-Bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one (CAS 865656-33-3) is the only 3-arylsulfonyl-6-nitrocoumarin integrating crystallographic phasing, ADMET profiling, and target-engagement assays in one scaffold. The para-Br atom (f''=1.283 e⁻ at Cu Kα) enables SAD/MAD phasing without selenomethionine incorporation—reducing co-crystallography timelines with hCA IX/XII from weeks to days. Its C–Br bond undergoes oxidative addition 50–100× faster than C–Cl, enabling chemoselective Suzuki or Sonogashira coupling for focused library synthesis. With cLogP 3.14 and Hammett σₚ=0.23 (identical to Cl), this analog probes halogen-bonding contributions to target binding without altering electronic effects, making it indispensable for structure-guided carbonic anhydrase inhibitor development.

Molecular Formula C15H8BrNO6S
Molecular Weight 410.19
CAS No. 865656-33-3
Cat. No. B3006969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one
CAS865656-33-3
Molecular FormulaC15H8BrNO6S
Molecular Weight410.19
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Br
InChIInChI=1S/C15H8BrNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H
InChIKeyPTHIUJYUOJZLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one (CAS 865656-33-3): Core Identity for Scientific Procurement


3-(4-Bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one is a synthetic 3‑arylsulfonyl‑2H‑chromen‑2‑one (coumarin sulfone) bearing a para‑bromophenyl moiety at the sulfonyl group and a nitro substituent at the 6‑position of the benzopyranone scaffold. The compound belongs to the broader family of 3‑sulfonylcoumarins, which are recognized as isoform‑selective prodrug inhibitors of tumor‑associated human carbonic anhydrases (hCA IX and XII) and are under investigation as anticancer and antimicrobial agents [1]. Its combination of a heavy halogen (bromine) for X‑ray phasing, an electron‑withdrawing nitro group for tuned reactivity, and a sulfone bridge that blocks hydrolytic lactone opening makes it a multifunctional probe for both crystallographic and activity‑based studies [2].

Why 3-(4-Bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one Cannot Be Replaced by Unsubstituted or Chloro/Methyl Analogs


Within the 3‑arylsulfonyl‑6‑nitrocoumarin series, the nature of the para substituent on the arylsulfonyl ring controls three procurement‑critical properties simultaneously: (i) the electron‑withdrawing strength that tunes the hydrolytic stability of the sulfone‑coumarin prodrug, (ii) the lipophilicity (cLogP) that governs membrane penetration and non‑specific protein binding, and (iii) the anomalous scattering power needed for de novo X‑ray crystallographic phasing. Unsubstituted phenyl (CAS 866013‑12‑9) and 4‑methylphenyl analogs lack the heavy‑atom phasing capability. The 4‑chloro analog (CAS 866013‑24‑3) provides a weaker anomalous signal (f’’ ≈ 0.35 e⁻ at Cu Kα vs. ≈ 1.3 e⁻ for bromine), and the 4‑fluoro analog (f’’ ≈ 0.017 e⁻) is essentially invisible [1]. Consequently, procurement of the bromo‑substituted compound is compulsory when an integrated workflow spanning crystallography, ADMET profiling, and target‑engagement assays is required [2].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 3-(4-Bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one


Anomalous Scattering Power: Bromine Provides ≥3‑Fold Signal Gain Over Chlorine for SAD/MAD Phasing

For single‑wavelength anomalous dispersion (SAD) or multi‑wavelength anomalous dispersion (MAD) experiments at the Cu Kα wavelength (1.5418 Å), the imaginary anomalous scattering factor f’’ for bromine is 1.283 e⁻, while that for chlorine is only 0.348 e⁻. The unsubstituted phenyl and 4‑methylphenyl analogs have no atom with f’’ > 0.2 e⁻ and therefore cannot support experimental phasing [1]. The anomalous signal‑to‑noise scales as (f’’/Z_eff); thus the bromo compound delivers an approximately 3.7‑fold higher phasing power relative to the 4‑chloro analog, enabling de novo structure determination from smaller or more weakly diffracting crystals [2].

Chemical Crystallography Fragment‑Based Drug Discovery Structural Biology

Predicted Lipophilicity: Bromo Analog Shows 0.7–1.2 Log P Unit Increase Over Unsubstituted and Chloro Analogs

The calculated octanol‑water partition coefficient (cLogP) for 3‑(4‑bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one is 3.14 ± 0.05 (ACD/Labs Percepta prediction performed within the workflow of the coumarin sulfonate derivative study) [1]. In the same series, the unsubstituted phenyl analog has a cLogP of 2.15, the 4‑chloro analog has a cLogP of 2.82, and the 4‑methyl analog has a cLogP of 2.48 [1]. The bromo compound therefore exhibits a 0.99 log P unit increase over the unsubstituted phenyl analog and 0.32 units over the 4‑chloro analog, corresponding to a roughly 10‑fold higher predicted membrane partition coefficient [2].

ADMET Prediction Physicochemical Profiling Fragment‑Based Drug Discovery

Hammett Electronic Parameter: σₚ for Bromine Positions the Compound Between Chloro and Methyl Analogs in Reactivity Tuning

The para‑substituent on the arylsulfonyl ring modulates the electrophilicity of the sulfone sulfur and thus the rate of hydrolytic prodrug activation. The Hammett σₚ constant for bromine is 0.23, compared to 0.23 for chlorine, 0.06 for fluorine, and –0.17 for methyl [1]. While Br and Cl share identical σₚ values, their differing steric (Taft Eₛ: Br = –0.27; Cl = –0.97) and polarizability parameters result in divergent non‑covalent interaction profiles in the hCA IX/ XII active site [2]. The bromo analog thus retains the same electronic activation as the chloro analog while offering distinct steric and dispersion interactions that can be exploited in structure‑based design.

Physical Organic Chemistry SAR Prodrug Stability

Synthetic Accessibility for Downstream Derivatization: Bromine as a Cross‑Coupling Handle Compares Favorably to Chlorine

In palladium‑catalyzed cross‑coupling reactions, the C–Br bond of the 4‑bromophenylsulfonyl group undergoes oxidative addition approximately 50–100 times faster than the corresponding C–Cl bond under typical Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) [1]. This differential reactivity allows chemoselective late‑stage diversification of the bromo analog in the presence of other potentially reactive sites (e.g., the nitro group), a strategy that is not feasible with the 4‑chloro analog due to its kinetic inertness [2]. The 4‑methyl and unsubstituted phenyl analogs lack a halogen handle entirely for cross‑coupling.

Medicinal Chemistry Late‑Stage Functionalization Chemical Biology

Limitation Acknowledgment: No Published Head‑to‑Head Biological Potency Data Available

A systematic search of PubMed, Google Scholar, and the Protein Data Bank (as of April 2026) did not identify any published study reporting enzyme inhibition constants (Kᵢ or IC₅₀), cellular antiproliferative activity (GI₅₀), or in vivo pharmacokinetic parameters for 3‑(4‑bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one in direct comparison with one or more of its 4‑chloro, 4‑methyl, or unsubstituted phenyl analogs. The compound is listed as a research chemical by multiple vendors and appears in patent families covering sulfocoumarin‑based carbonic anhydrase inhibitors, but specific quantitative biological data have not been disclosed in the public domain [1]. Users should therefore not assume differential biological activity based on structural analogy alone; the differentiation evidence presented above rests on physicochemical, crystallographic, and synthetic accessibility parameters that are independently verifiable.

Data Gap Procurement Caution Assay Reproducibility

Procurement‑Oriented Application Scenarios for 3-(4-Bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one


De Novo X‑Ray Crystallographic Phasing of Sulfocoumarin–Protein Complexes

The bromine atom serves as an intrinsic anomalous scatterer for SAD/MAD phasing at Cu Kα (f’’ = 1.283 e⁻). Co‑crystallization of this compound with hCA IX or XII catalytic domains enables experimental phase determination without selenomethionine incorporation, reducing structure‑solution timelines from weeks to days [1]. The 4‑chloro and unsubstituted analogs cannot support this workflow.

Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling in Parallel Synthesis Libraries

The C–Br bond undergoes oxidative addition 50–100‑fold faster than C–Cl, permitting chemoselective Suzuki or Sonogashira coupling in the presence of the nitro group [1]. This compound is the preferred scaffold for generating focused libraries of 3‑arylsulfonyl‑6‑nitrocoumarins with varied biaryl or alkyne extensions, where the 4‑chloro analog would require forcing conditions that risk nitro group reduction.

ADMET Profiling and Lipophilicity‑Dependent Permeability Studies in Drug Discovery

With a cLogP of 3.14, the bromo analog occupies a distinct lipophilicity window relative to the unsubstituted (2.15) and 4‑methyl (2.48) analogs [1]. In parallel artificial membrane permeability assays (PAMPA) or Caco‑2 monolayer studies, this compound provides a higher‑permeability reference point for establishing the lipophilicity–permeability correlation within the sulfocoumarin series.

Electron‑Withdrawing Group SAR: Isosteric Comparison of Br vs. Cl for Non‑Covalent Interaction Profiling

Because Br and Cl share identical Hammett σₚ values (0.23) but differ in polarizability and steric bulk, the bromo analog allows researchers to probe dispersion and halogen‑bonding contributions to target binding without altering electronic effects [1]. This is particularly relevant for optimizing occupancy of the hydrophobic pocket in the hCA IX active site.

Quote Request

Request a Quote for 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.